5,7-Dichloro-6-methylpyrazolo[1,5-A]pyrimidine-3-carbonitrile

Medicinal Chemistry SAR Lipophilicity Optimization

Medicinal chemistry teams lose weeks when a close analog fails to recapitulate SAR due to shifted LogP or missing synthetic handles. CAS 848401-00-3 eliminates this risk. • LogP 2.22 (Δ -0.81 vs. 6-iPr; Δ +0.41-1.27 vs. 6-H) for balanced ADME starting points. • 5,7-Dichloro pattern enables sequential Suzuki/Buchwald-Hartwig; 3-CN converts to amides, tetrazoles, or amines. • Scaffold-derived analogs hit CDK2 (IC₅₀ 0.09 µM) and KDM4D (IC₅₀ 0.41 µM). ≥98% purity, in stock. Request quote for 10 mg-bulk quantities.

Molecular Formula C8H4Cl2N4
Molecular Weight 227.05 g/mol
CAS No. 848401-00-3
Cat. No. B3157332
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name5,7-Dichloro-6-methylpyrazolo[1,5-A]pyrimidine-3-carbonitrile
CAS848401-00-3
Molecular FormulaC8H4Cl2N4
Molecular Weight227.05 g/mol
Structural Identifiers
SMILESCC1=C(N2C(=C(C=N2)C#N)N=C1Cl)Cl
InChIInChI=1S/C8H4Cl2N4/c1-4-6(9)13-8-5(2-11)3-12-14(8)7(4)10/h3H,1H3
InChIKeyNUPZKGITFUDUFX-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

5,7-Dichloro-6-methylpyrazolo[1,5-A]pyrimidine-3-carbonitrile: Structure and Procurement


5,7-Dichloro-6-methylpyrazolo[1,5-A]pyrimidine-3-carbonitrile (CAS 848401-00-3) is a heterocyclic small molecule (C₈H₄Cl₂N₄, MW 227.05) built on the pyrazolo[1,5-a]pyrimidine scaffold . This scaffold is recognized as a privileged structure in kinase inhibitor and GPCR-targeted drug discovery . The compound features three synthetically enabling functional handles: dual chlorine atoms at positions 5 and 7 (providing orthogonal cross-coupling sites), a methyl group at position 6 (modulating steric and lipophilic properties), and a carbonitrile group at position 3 (serving as a convertible handle for amide, tetrazole, or amine diversification) . It is primarily procured as a versatile building block and intermediate for medicinal chemistry SAR campaigns rather than as a final bioactive entity .

Synthetic Access Dual chloro substituents enable sequential cross-coupling for diverse SAR expansion
Diversification Handle 3-Carbonitrile group serves as convertible handle to amides, tetrazoles, and amines
Physicochemical Profile Intermediate lipophilicity supports balanced ADME property exploration in lead optimization

Why Analogs Cannot Substitute for CAS 848401-00-3 in SAR


Within the pyrazolo[1,5-a]pyrimidine-3-carbonitrile family, subtle substituent changes produce quantifiable shifts in lipophilicity, steric bulk, hydrogen-bonding capacity, and synthetic tractability that directly impact lead optimization outcomes . The 6-methyl derivative (CAS 848401-00-3) occupies a specific physicochemical niche: its LogP of 2.22 and TPSA of 53.98 Ų differ substantially from the 6-isopropyl analog (LogP 3.03) and the 6-unsubstituted analog (LogP ~0.95–1.81) . Moreover, the absence of the 3-carbonitrile group—as in the otherwise identical 5,7-dichloro-6-methylpyrazolo[1,5-a]pyrimidine (CAS 61098-38-2)—removes the key synthetic handle required for late-stage diversification into amides, tetrazoles, and amines, while also reducing TPSA from 53.98 to 30.19 Ų . These measurable differences mean that substituting a close analog risks both synthetic dead-ends and unpredictable ADME/PK property shifts, undermining reproducibility in lead optimization campaigns.

3-Carbonitrile Absence Removing the nitrile group eliminates the convertible handle for late-stage diversification and alters hydrogen-bonding capacity
Substituent Lipophilicity Shift 6-Isopropyl or 6-unsubstituted analogs deviate substantially in LogP, risking unpredictable ADME/PK property shifts
Single Halogen Limitation Mono-chloro analogs restrict SAR exploration to one diversification vector, limiting library complexity

Differentiation Against Closest Analogs


Lipophilicity: Intermediate Between Polar and Lipophilic Analogs

The 6-methyl substituent on CAS 848401-00-3 produces a computed LogP of 2.22, which is intermediate between the more polar 6-unsubstituted analog (CAS 845895-95-6, LogP ~0.95–1.81) and the more lipophilic 6-isopropyl analog (CAS 1486075-52-8, LogP 3.03) . In drug discovery, a LogP between 2 and 3 is often targeted for balancing membrane permeability with aqueous solubility, making the 6-methyl derivative the most suitable starting point for oral bioavailability optimization within this congeneric series .

Lipophilicity Context
Head-to-head
LogP 2.22 (Δ −0.81 vs 6-isopropyl; Δ +0.41–1.27 vs 6-unsubstituted)
Intermediate LogP supports exploration of balanced membrane permeability and solubility
Computed values, vendor-reported
Medicinal Chemistry SAR Lipophilicity Optimization

Synthetic Diversification via 3-Carbonitrile Handle

CAS 848401-00-3 possesses a 3-carbonitrile group (TPSA contribution ≈ 23.8 Ų beyond the ring), whereas the otherwise identical 5,7-dichloro-6-methylpyrazolo[1,5-a]pyrimidine (CAS 61098-38-2) lacks this group entirely (TPSA = 30.19 vs. 53.98 Ų for the carbonitrile-bearing compound) . The carbonitrile serves as a synthetic handle convertible to primary amides, tetrazoles, amidines, and aminomethyl groups, enabling late-stage diversification that is inaccessible with CAS 61098-38-2 . Furthermore, the carbonitrile can act as a hydrogen-bond acceptor in target binding, contributing to kinase active-site interactions .

Carbonitrile Handle
Head-to-head
TPSA 53.98 Ų (vs 30.19 Ų for nitrile-free analog); +5 diversification pathways
Expands accessible chemical space from the same building block
Synthetic utility based on established heterocyclic chemistry
Synthetic Chemistry Building Blocks Library Synthesis

Sequential Cross-Coupling via 5,7-Dichloro Pattern

The 5,7-dichloro substitution pattern on the pyrazolo[1,5-a]pyrimidine core provides two electronically differentiated halogen positions for sequential palladium- or copper-mediated cross-coupling reactions (Suzuki, Buchwald–Hartwig, etc.) . In contrast, mono-chloro analogs such as 7-chloro-5-methylpyrazolo[1,5-a]pyrimidine-3-carbonitrile (CAS 138904-34-4) offer only a single diversification site, limiting the accessible chemical space to one substitution vector [1]. The 5-position chlorine is typically more reactive toward nucleophilic aromatic substitution than the 7-position, enabling regioselective sequential functionalization .

Sequential Cross-Coupling
Class-level
2 orthogonal C–Cl sites (positions 5 & 7) vs 1 site in mono-chloro analog
Multiplicative expansion of SAR library from a single building block
Class-level reactivity; validate selectivity under chosen conditions
Cross-Coupling C–H Functionalization Medicinal Chemistry

Planar Core Geometry for Kinase ATP-Binding Pocket

Single-crystal X-ray diffraction of the parent C₈H₄Cl₂N₄ system (the same molecular formula as CAS 848401-00-3) reveals that all non-hydrogen atoms are essentially coplanar, with a root-mean-square deviation of only 0.011 Å [1]. This near-perfect planarity is a hallmark of type I kinase inhibitors, which occupy the flat ATP-binding cleft . The planarity of the pyrazolo[1,5-a]pyrimidine-3-carbonitrile core is a class-level property, but the specific 5,7-dichloro-6-methyl substitution pattern does not disrupt this geometry, as evidenced by the crystallographic data [1]. In the crystal lattice, weak C–H⋯N hydrogen bonds link molecules into infinite sheets, which may correlate with favorable solid-state properties for formulation [1].

Core Planarity
Class-level
r.m.s. deviation 0.011 Å (all non-H atoms coplanar)
Supports ATP-binding pocket compatibility without conformational constraint
Crystallographic data for parent C₈H₄Cl₂N₄ system
Structural Biology Kinase Inhibitors Crystallography

Nanomolar CDK2 and TRKA Inhibition Potential

While no published IC₅₀ data exist specifically for CAS 848401-00-3 as a final bioactive entity, the pyrazolo[1,5-a]pyrimidine-3-carbonitrile class to which it belongs has produced potent dual CDK2/TRKA inhibitors: compound 6t (IC₅₀ = 0.09 µM against CDK2, 0.45 µM against TRKA) and compound 6s (IC₅₀ = 0.23 µM against CDK2), comparable to ribociclib (CDK2 IC₅₀ = 0.07 µM) and larotrectinib (TRKA IC₅₀ = 0.07 µM) [1]. Additionally, pyrazolo[1,5-a]pyrimidine-3-carbonitrile derivatives have been identified as a new class of KDM4D inhibitors, with compound 10r achieving an IC₅₀ of 0.41 ± 0.03 µM [2]. The parent unsubstituted pyrazolo[1,5-a]pyrimidine-3-carbonitrile scaffold shows measurable CDK2 binding (BindingDB entry BDBM24629) [3]. Given that CAS 848401-00-3 contains the same core with synthetically enabling substitution, it is positioned as a key intermediate for generating analogs within these pharmacologically validated series.

Kinase Inhibition Potential
Class-level
Class-derived inhibitors: CDK2 IC₅₀ 0.09 µM, TRKA 0.45 µM, KDM4D 0.41 µM
Scaffold validated for generating nanomolar kinase inhibitors in hit-to-lead programs
No direct data for this intermediate; class-level inference
Kinase Inhibition CDK2 TRKA Cancer

Application Scenarios for CAS 848401-00-3


Kinase-Focused Compound Library Synthesis

Medicinal chemistry teams building kinase-targeted screening libraries can use CAS 848401-00-3 as a central scaffold for rapid parallel synthesis. The 5,7-dichloro pattern enables sequential Suzuki and Buchwald–Hartwig couplings to introduce diverse aryl and amino substituents , while the 3-carbonitrile can be retained as an H-bond acceptor or converted to amides/tetrazoles for additional diversity . The intermediate LogP of 2.22 provides a favorable starting point for maintaining drug-like physicochemical properties through elaboration . The scaffold's confirmed planarity (r.m.s. deviation 0.011 Å) supports ATP-binding pocket compatibility [1].

CDK2 or KDM4D Lead Optimization Programs

Research groups pursuing CDK2 or KDM4D inhibitors can procure this compound as the starting material for SAR exploration. The pyrazolo[1,5-a]pyrimidine-3-carbonitrile scaffold has demonstrated nanomolar activity against CDK2 (IC₅₀ = 0.09 µM for elaborated analog 6t) and KDM4D (IC₅₀ = 0.41 µM for compound 10r) [2][3]. The 6-methyl group on CAS 848401-00-3 occupies a steric niche that may influence selectivity against closely related kinase family members compared to the 6-isopropyl or 6-unsubstituted analogs, which have measurably different LogP values (3.03 and ~0.95–1.81, respectively) .

Crop Protection Lead Discovery

Beyond pharmaceutical applications, this compound serves as a versatile intermediate in agrochemical discovery . The electron-deficient pyrazolo[1,5-a]pyrimidine core is a recognized scaffold in fungicide and herbicide design. The orthogonally addressable chloro substituents allow systematic exploration of substituent effects on target binding and environmental fate properties, while the 3-carbonitrile can be metabolically or environmentally transformed to carboxylic acid derivatives .

Synthetic Methodology Development

Academic and industrial groups developing new cross-coupling, C–H activation, or heterocycle functionalization methods can use this compound as a standardized test substrate . Its two electronically differentiated C–Cl bonds provide a rigorous test of catalyst chemo- and regioselectivity, while its crystallinity (confirmed by single-crystal X-ray data showing planar geometry) facilitates product characterization [1]. The commercially available 98% purity from multiple vendors ensures experimental reproducibility across laboratories .

Application
Selection Property
Validation Focus
Kinase-Targeted Library Synthesis
Orthogonal diversification sites (dual chloro)
Regioselective cross-coupling and carbonitrile conversion efficiency
CDK2/KDM4D Lead Optimization
Scaffold-derived inhibitor potency context
Kinase selectivity panel and cellular target engagement
Agrochemical Lead Discovery
Core substituent SAR and environmental fate
Target binding and metabolic stability profiling
Synthetic Methodology Development
Standardized test substrate with dual C–Cl and crystallinity
Catalyst chemo- and regioselectivity, product characterization
Quote Request

Request a Quote for 5,7-Dichloro-6-methylpyrazolo[1,5-A]pyrimidine-3-carbonitrile

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.